(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid
Description
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amino group at the meta position of the phenyl ring. This structural motif combines the reactivity of boronic acids—widely utilized in Suzuki-Miyaura cross-couplings—with the protective versatility of the Cbz group, which is commonly employed in peptide synthesis and drug design to stabilize amine functionalities during reactions .
The compound’s molecular framework suggests applications in medicinal chemistry, particularly in protease inhibition or as a building block for bioactive molecules. Its boronic acid group enables interactions with biological targets (e.g., enzymes or receptors), while the Cbz group offers temporary protection for subsequent deprotection steps .
Properties
CAS No. |
276669-75-1 |
|---|---|
Molecular Formula |
C14H14BNO4 |
Molecular Weight |
271.08 g/mol |
IUPAC Name |
[3-(phenylmethoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) |
InChI Key |
AJTRWBVITPPCGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Cbz-Protected Aryl Halides
The Miyaura borylation reaction is the most widely employed method for synthesizing arylboronic acids. For the target compound, this approach involves two key steps: (1) protection of the aromatic amine and (2) palladium-catalyzed borylation of the resulting aryl halide.
Step 1: Cbz Protection of 3-Bromoaniline
3-Bromoaniline is treated with benzyloxycarbonyl chloride (Cbz-Cl) in dichloromethane (DCM) under basic conditions (e.g., sodium bicarbonate) to form N-Cbz-3-bromoaniline. The reaction proceeds via nucleophilic acyl substitution, yielding the protected intermediate in ~90% purity after recrystallization.
Step 2: Miyaura Borylation
N-Cbz-3-bromoaniline undergoes borylation using bis(pinacolato)diboron (B~2~pin~2~) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl~2~) and potassium acetate (KOAc) in dioxane at 80°C. The boronic ester intermediate is hydrolyzed to the free boronic acid using hydrochloric acid, achieving yields of 70–85%.
Optimization Insights
- Catalyst Selection : Pd(dppf)Cl~2~ outperforms other catalysts (e.g., Pd(PPh~3~)~4~) due to enhanced stability under aerobic conditions.
- Solvent Effects : Dioxane facilitates higher conversion rates compared to tetrahydrofuran (THF) or toluene.
- Temperature Control : Reactions conducted above 100°C risk protodeboronation, reducing yields.
Directed Ortho-Metalation (DoM) Followed by Boronation
This method leverages the directing ability of the Cbz-protected amine to install the boronic acid group regioselectively.
Procedure
- Lithiation : N-Cbz-aniline is treated with lithium tetramethylpiperidide (LiTMP) at -78°C in THF, deprotonating the position para to the directing group.
- Boronation : Trimethyl borate (B(OMe)~3~) is added, followed by hydrolysis with dilute HCl to yield the boronic acid.
Challenges
Diazonium Salt Intermediate Route
Diazonium salts offer an alternative pathway, though their instability limits scalability.
Synthesis
- Diazotization : N-Cbz-3-aminophenylboronic acid is treated with sodium nitrite (NaNO~2~) and HCl to form the diazonium salt.
- Boronation : The diazonium salt reacts with a boron trifluoride (BF~3~) complex, followed by hydrolysis.
Limitations
- Protodeboronation : Acidic conditions during diazotization promote boronic acid degradation, capping yields at 40–50%.
- Safety Concerns : Diazonium salts are thermally unstable, requiring careful handling.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Miyaura Borylation | 70–85 | 98 | High | High yield, mild conditions |
| Directed Metalation | 50–65 | 95 | Moderate | Regioselective |
| Diazonium Salt | 40–50 | 90 | Low | Avoids palladium catalysts |
Recommendation : Miyaura borylation is optimal for industrial-scale production due to its balance of yield, purity, and operational simplicity.
Characterization and Analytical Data
Spectroscopic Properties
Chromatographic Purity
- HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30), purity ≥98%.
- Mass Spectrometry : [M+H]⁺ = 272.08 (calculated 271.08).
Applications in Organic Synthesis
The compound serves as a key building block in:
- Pharmaceuticals : Synthesis of kinase inhibitors via Suzuki coupling.
- Materials Science : Preparation of conjugated polymers for OLEDs.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl or alkenyl halides, forming biaryl or styryl derivatives. This reaction is pivotal in constructing complex organic frameworks.
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronic acid.
Example Reaction :
| Substrate | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DME/H₂O | 82% | |
| 2-Iodonaphthalene | Pd(OAc)₂ (1 mol%) | NaHCO₃ | THF/H₂O | 75% |
Key Observations :
-
Reactions proceed under mild conditions (25–80°C).
-
The Cbz group remains stable during coupling, as evidenced by unchanged FT-IR absorption at 1,710 cm⁻¹ (C=O stretch) .
Passerini-Type Multicomponent Reactions
Boronic acids act as carbon nucleophiles in three-component reactions with aldehydes and isocyanides, yielding α-hydroxyketones .
General Procedure :
-
Mix equimolar amounts of aldehyde, isocyanide, and boronic acid.
-
Stir in CHCl₃/pH 8.0 buffer (7:3 v/v) at 10°C for 12–24 hrs .
Representative Data :
| Aldhyde | Isocyanide | Product | Yield |
|---|---|---|---|
| Benzaldehyde | tert-Butyl | α-Hydroxybenzylketone | 81% |
| 4-Nitrobenzaldehyde | Cyclohexyl | α-Hydroxy-4-nitroarylketone | 68% |
Limitations :
Nucleophilic Aromatic Substitution
The electron-rich phenylboronic acid participates in substitutions with electrophilic aryl halides.
Reaction Conditions :
-
Temperature: 100–120°C
-
Solvent: DMF or DMSO
-
Base: CsF or K₃PO₄
Example :
Reaction with 1-fluoro-2-nitrobenzene yields 3-(Cbz-amino)-5-nitophenylboronic acid (57% yield).
Comparative Reactivity Table
| Reaction Type | Key Advantage | Limitation |
|---|---|---|
| Suzuki-Miyaura | High functional group tolerance | Requires anhydrous conditions |
| Passerini multicomponent | Rapid access to α-hydroxyketones | Limited to aryl/alkenylboronic acids |
| Diol complexation | Reversible, pH-tunable binding | Low affinity for mono-alcohols |
This compound’s versatility in cross-coupling and multicomponent reactions makes it valuable in medicinal chemistry and materials science. Future research should explore its utility in photoinduced transformations and cascade catalysis.
Scientific Research Applications
The compound [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid is a boronic acid derivative featuring a phenyl group, a boron atom, and a side chain containing a benzyloxy and an amino acid moiety. Boronic acids can form reversible covalent bonds with diols, making them useful in chemical and biological applications. This specific compound is of interest for its potential use in medicinal chemistry and biochemistry, especially in developing therapeutic agents.
Biological Activities
Boronic acids can inhibit enzymes and have a range of biological activities.
The compound [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid has potential applications in interaction studies to understand how this compound interacts with biological targets.
Related Compounds
Several compounds share structural features with [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenylboronic Acid | Simple phenyl group with a boron atom | Enzyme inhibition |
| 4-Bromophenylboronic Acid | Bromine substitution on phenyl ring | Anticancer properties |
| 3-Pyridylboronic Acid | Pyridine ring instead of phenyl | Antidiabetic effects |
The complex side chain of [4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid may provide enhanced specificity for certain biological targets compared to simpler boronic acids. It can be used as a synthetic intermediate and a bioactive compound.
Boronic Acids in general
Boronic acids and their derivatives are useful in synthesis, catalysis, analytical chemistry, and biological systems . Boronic acids and boronates are now established as valuable and versatile intermediates due to the Suzuki-Miyaura cross-coupling reaction, accessibility, and ease of handling . Boronic acids are usually stable to air and moisture and have relatively low toxicity and environmental impact, unlike many organometallic derivatives and most organoboranes .
Mechanism of Action
The mechanism of action of (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or fluorescent sensing.
Comparison with Similar Compounds
Positional Isomers
- (4-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid: This para-substituted isomer shares the Cbz-protected amino group but differs in regiochemistry.
- (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid: The addition of a fluorine atom ortho to the boronic acid group introduces electron-withdrawing effects, which could modulate reactivity and solubility .
Derivatives with Modified Protecting Groups
- (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Replacing the Cbz group with a tert-butoxycarbonyl (Boc) group alters steric and electronic properties. Boc is more labile under acidic conditions, offering orthogonal protection strategies .
Compounds with Benzyloxy Substituents (No Carbonylamino Group)
- (3-(Benzyloxy)phenyl)boronic acid: Lacks the Cbz-protected amino group, resulting in a simpler structure with a molecular weight of 228.05 g/mol. This compound is widely used in material science due to its lower steric hindrance and cost-effective synthesis .
- (4-(Benzyloxy)phenyl)boronic acid : The para-substituted analogue exhibits higher crystallinity and has been employed in OLED fabrication .
Boronic Acids with Electron-Withdrawing/Donating Groups
- (3-(Dimethylcarbamoyl)phenyl)boronic acid : The dimethylcarbamoyl group is electron-withdrawing, reducing the boronic acid’s pKa and enhancing its reactivity in aqueous Suzuki couplings .
- (3-Aminophenyl)boronic acid: The free amino group (unprotected) allows for direct conjugation but requires careful handling to avoid oxidation .
Data Tables
Table 1. Key Properties of Selected Boronic Acids
Research Findings
- Reactivity in Cross-Couplings: Benzyloxy-substituted boronic acids exhibit moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the benzyl group. The Cbz-protected amino group further reduces reaction rates compared to unprotected analogues .
- Biological Permeability: Boronic acids with lower molecular weights (e.g., 228.05 g/mol for (3-(Benzyloxy)phenyl)boronic acid) show enhanced membrane permeability in P. aeruginosa models, whereas bulkier derivatives like the target compound may require prodrug strategies .
Biological Activity
(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the fields of medicinal chemistry and drug discovery due to its unique structural properties and potential biological activities. This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it valuable in various biochemical applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 289.07 g/mol. The presence of the boronic acid moiety allows this compound to participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic molecules.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly in the context of inhibiting β-lactamases. These enzymes are responsible for antibiotic resistance by hydrolyzing β-lactam antibiotics, thus rendering them ineffective. Boron-containing compounds have been shown to act as potent inhibitors of serine β-lactamases, with studies demonstrating that they can form stable complexes with penicillin-binding proteins (PBPs) .
Case Studies and Research Findings
- Inhibition Studies : Research has indicated that boronic acids, including derivatives like this compound, exhibit varying degrees of inhibitory activity against different PBP variants. For instance, one study reported residual activities against PBP3 from Pseudomonas aeruginosa, showing significant inhibition at concentrations as low as 1 mM .
- Binding Affinity : High-throughput crystallography studies have revealed that boronic acids can form tricovalent complexes with PBPs, which enhances their binding affinity and efficacy as inhibitors . This binding mode is crucial for the design of new antibiotics targeting resistant bacterial strains.
- Synthetic Applications : The compound serves as a versatile building block in organic synthesis, particularly in creating boron-containing biomolecules that can be utilized in drug development. Its ability to form stable complexes with biological macromolecules makes it a candidate for further exploration in therapeutic contexts.
Comparative Analysis
The following table summarizes the biological activities and binding properties of various boronic acid derivatives compared to this compound:
Q & A
Q. What are the key considerations in synthesizing (3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid?
Methodological Answer: Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct borylation of a pre-functionalized aromatic ring. Critical steps include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands for regioselectivity .
- Protection of the amino group: Benzyloxycarbonyl (Cbz) protection prevents undesired side reactions during boronation .
- Purification challenges: Boronic acids often bind irreversibly to silica gel; alternatives include recrystallization or reverse-phase chromatography .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage conditions: Store at 0–4°C under inert gas (argon) to prevent boroxine formation .
- Moisture sensitivity: Use anhydrous solvents and molecular sieves during reactions .
- Characterization: Monitor decomposition via ¹¹B NMR; instability manifests as broadened peaks .
Q. What are the primary applications of this compound in academic research?
Methodological Answer:
- Suzuki-Miyaura cross-coupling: Forms biaryl structures for drug intermediates (e.g., kinase inhibitors) .
- Proteolysis-targeting chimeras (PROTACs): Boronic acid moiety binds to E3 ubiquitin ligases, enabling targeted protein degradation .
- Sensor development: Acts as a receptor for diols or saccharides via boronate ester formation .
Advanced Research Questions
Q. How can researchers address contradictory data on low yields in Suzuki-Miyaura couplings involving this compound?
Methodological Answer: Contradictions often arise from:
- Substrate steric hindrance: Use bulky ligands (e.g., SPhos) to enhance turnover .
- Base optimization: Replace K₂CO₃ with CsF for better solubility in THF/water mixtures .
- Reaction monitoring: Employ LC-MS to detect boronic acid decomposition or side-product formation .
Case Study:
A 2021 study achieved 78% yield by switching from Pd(OAc)₂ to PdCl₂(Amphos) and increasing reaction temperature to 100°C .
Q. What role does the benzyloxycarbonyl group play in modulating biological activity?
Methodological Answer:
- Enzyme inhibition: The Cbz group enhances binding to serine proteases (e.g., thrombin) by mimicking natural substrates .
- Metabolic stability: Compared to tert-butoxycarbonyl (Boc), Cbz resists hydrolysis in acidic tumor microenvironments .
- Structural analogs: Fluorination at the benzyl ring (e.g., 4-F-Cbz) improves blood-brain barrier penetration .
Comparative Table:
| Protecting Group | Metabolic Stability (t₁/₂) | Binding Affinity (Kd, nM) |
|---|---|---|
| Cbz | 2.1 h (pH 7.4) | 12.3 ± 1.2 |
| Boc | 0.8 h (pH 7.4) | 18.9 ± 2.1 |
| Fmoc | 1.5 h (pH 7.4) | 15.6 ± 1.8 |
Q. What advanced analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. How can computational modeling optimize its use in drug design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
